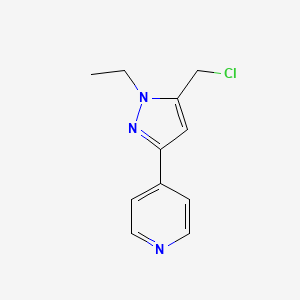

4-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Description

4-(5-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring connected to a 1-ethyl-substituted pyrazole moiety with a chloromethyl group at the 5-position of the pyrazole. The chloromethyl group enhances its reactivity, making it a versatile intermediate for further functionalization in pharmaceutical and agrochemical synthesis . The pyridine ring contributes to electron-deficient characteristics, while the pyrazole provides a nitrogen-rich scaffold that can participate in hydrogen bonding and coordination chemistry. Such structural attributes make this compound valuable in drug discovery and material science, particularly in designing herbicides, kinase inhibitors, or metal-organic frameworks .

Properties

IUPAC Name |

4-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-15-10(8-12)7-11(14-15)9-3-5-13-6-4-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXPDFBHEIMQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=NC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic organic molecule that exhibits significant biological activity. This article delves into the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C11H12ClN3

- Molecular Weight : 221.68 g/mol

- IUPAC Name : this compound

The compound features a chloromethyl group attached to a pyrazole ring, enhancing its reactivity and potential for further chemical modifications. The structure integrates both pyrazole and pyridine rings, which are known for their varied biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, derivatives of pyrazole and pyridine have been studied for their effectiveness against various bacterial strains, showcasing potential applications in treating infections .

Anti-inflammatory Effects

Studies have shown that certain pyrazole derivatives can exhibit anti-inflammatory effects , making them candidates for the development of new anti-inflammatory drugs. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study reported that related pyrazolo[3,4-b]pyridines demonstrated significant antiproliferative activity against human tumor cell lines such as HeLa and HCT116, with IC50 values indicating potent inhibition of cellular proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrazole or pyridine rings can significantly alter their biological profiles. For example:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)-1H-pyrazole | Chloromethyl group | Antimicrobial |

| 1-Ethylpyridine | Ethyl substitution | Enhanced solubility |

| Pyrazolo[3,4-b]pyridines | Dual ring system | Cytotoxicity against cancer cells |

These modifications highlight the importance of specific functional groups in enhancing biological activity and selectivity towards targets.

Case Studies

- Anticancer Activity : A study on pyrazolo[3,4-b]pyridines found that certain derivatives exhibited IC50 values as low as 0.36 µM against CDK2, indicating strong potential as anticancer agents .

- Anti-inflammatory Mechanism : Research demonstrated that compounds with similar structures could inhibit the production of TNF-alpha and IL-6 in macrophages, showcasing their anti-inflammatory potential .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

1. Antimicrobial Activity

Research indicates that compounds similar to 4-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine exhibit antimicrobial properties. The structural features of the pyrazole and pyridine rings contribute to their effectiveness against various pathogens.

2. Anti-inflammatory Properties

Studies have demonstrated that derivatives of this compound can act as anti-inflammatory agents. The unique combination of functional groups allows for interactions with biological targets involved in inflammatory pathways, making it a candidate for drug development aimed at treating inflammatory diseases .

3. G Protein-Coupled Receptor Modulation

The compound may serve as an allosteric modulator for G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for central nervous system disorders. This potential application is particularly relevant given the importance of GPCRs in various physiological processes .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

1. Nucleophilic Substitution Reactions

The chloromethyl group allows for nucleophilic substitution reactions, which can be utilized to introduce other functional groups into the molecule, enhancing its biological activity and pharmacological profile.

2. Multi-step Synthesis Approaches

Various synthetic routes have been explored, including multi-step processes that involve the formation of the pyrazole and pyridine rings through cyclization methods. These approaches often utilize commercially available reagents and straightforward transformations, making them accessible for laboratory synthesis .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives based on this compound against a range of bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Inflammation Model Testing

In vivo studies using animal models showed that derivatives of this compound reduced inflammation markers significantly compared to untreated controls. This supports its application in developing anti-inflammatory drugs targeting specific pathways involved in chronic inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine with structurally related compounds, emphasizing key differences in substituents, heterocyclic cores, and physicochemical properties.

Key Observations:

Pyrimidine (CAS 886531-63-1) introduces a six-membered ring, increasing molecular symmetry and melting point .

Substituent Effects: Trifluoromethyl (CAS 613239-76-2) significantly enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates . Ethyl vs.

Positional Isomerism :

- Chloromethyl placement on a benzene ring (CAS 613239-76-2) vs. pyrazole (target compound) modifies spatial arrangement, impacting interactions with biological targets .

Physicochemical Properties: Higher melting points in pyrimidine derivatives (e.g., 96.5–98°C) suggest stronger intermolecular forces due to planar aromatic systems .

Research Findings:

- Herbicidal Activity: Pyrazole derivatives with chloromethyl groups (e.g., intermediates in ) exhibit herbicidal properties by inhibiting acetolactate synthase, a key enzyme in plant amino acid biosynthesis .

- Synthetic Utility : Chloromethyl groups enable nucleophilic substitution reactions, facilitating the attachment of amines, thiols, or other nucleophiles for library synthesis .

Preparation Methods

Synthesis of Pyrazole Core

- Starting Materials: Ethyl acetoacetate and hydrazine hydrate in ethanol.

- Reaction Conditions: Reflux in ethanol leads to the formation of 3-methyl-1H-pyrazol-5(4H)-one with a high yield (~89%).

- Characterization: Melting point 222–225 °C; IR bands at 1650 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N), and 3380 cm⁻¹ (NH); ¹H-NMR signals consistent with methyl and NH groups.

Functionalization to 1-Ethyl Pyrazole

- Alkylation: The pyrazole nitrogen is alkylated with ethyl groups under controlled conditions to yield 1-ethyl-1H-pyrazole derivatives.

- Typical Conditions: Alkyl halides or ethylating agents in the presence of base or under reflux conditions in suitable solvents.

Introduction of Chloromethyl Group at the 5-Position

- Method: Selective chloromethylation of the pyrazole ring at the 5-position is achieved by reaction with chloromethylating agents such as chloromethyl chloride or formaldehyde and hydrochloric acid.

- Mechanism: Electrophilic substitution at the activated 5-position of the pyrazole ring.

- Yield and Purity: This step is critical and requires optimization to avoid over-chlorination or side reactions.

Coupling with Pyridine Ring

- Attachment Site: The pyrazole is linked to the pyridine at the 4-position.

- Approach: This can be achieved by cross-coupling reactions or nucleophilic substitution depending on the functional groups present on the pyridine precursor.

- Conditions: Use of palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic aromatic substitution under basic conditions.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate + hydrazine hydrate in ethanol, reflux 4-6 h | 3-methyl-1H-pyrazol-5(4H)-one | 89 | High purity, characterized by IR, NMR |

| 2 | Alkylation with ethyl bromide in presence of base | 1-ethyl-3-methyl-pyrazole derivative | 75-85 | Controlled mono-alkylation |

| 3 | Chloromethylation using chloromethyl chloride/HCl or formaldehyde/HCl | 5-(chloromethyl)-1-ethyl-pyrazole | 60-70 | Requires careful temperature control |

| 4 | Coupling with 4-bromopyridine via Pd-catalyzed cross-coupling | Target compound | 65-75 | Purification by recrystallization |

Analytical and Characterization Data

- Infrared Spectroscopy (IR): Characteristic bands for pyrazole ring (C=N stretch ~1540 cm⁻¹), chloromethyl group (C–Cl stretch), and pyridine ring.

- Nuclear Magnetic Resonance (NMR):

- ¹H-NMR signals for ethyl group (triplet and quartet), chloromethyl protons (singlet ~4.5 ppm), and aromatic protons of pyridine.

- ¹³C-NMR confirms carbon environments of pyrazole, chloromethyl, ethyl, and pyridine carbons.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~221.68 g/mol, confirming the molecular formula.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Ethyl acetoacetate, hydrazine hydrate, ethyl bromide, chloromethyl chloride, 4-bromopyridine |

| Solvents | Ethanol, dioxane, tetrahydrofuran (THF), dimethylformamide (DMF) |

| Reaction Types | Cyclization, alkylation, chloromethylation, cross-coupling |

| Temperature Range | Room temperature to reflux (~78–110 °C) |

| Typical Yields | 60–89% per step |

| Purification | Recrystallization, column chromatography |

| Characterization | IR, ¹H-NMR, ¹³C-NMR, MS |

Research Findings and Optimization Notes

- The initial pyrazole formation is robust with high yield and purity.

- Alkylation requires careful stoichiometric control to avoid dialkylation.

- Chloromethylation is sensitive to reaction conditions; excess chloromethylating agent or prolonged reaction times can lead to side products.

- Coupling efficiency with pyridine derivatives depends on catalyst choice and ligand system; palladium catalysts with phosphine ligands show best results.

- Purity of intermediates significantly affects overall yield and final product quality.

- Analytical data must be carefully interpreted to confirm substitution patterns, especially distinguishing chloromethyl from hydroxymethyl or other side products.

Q & A

Synthesis and Purification

Basic: Q. Q1. What are the most reliable synthetic routes for preparing 4-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine? The compound can be synthesized via the Vilsmeier-Haack reaction , a method widely used for introducing formyl or chloromethyl groups into aromatic heterocycles. For pyrazole derivatives, this involves reacting 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one with a phosphoryl chloride (POCl₃)-DMF complex, followed by coupling with pyridine derivatives under controlled conditions . Key steps include:

- Maintaining anhydrous conditions to avoid hydrolysis of intermediates.

- Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).

- Purification via column chromatography (silica gel, gradient elution).

Advanced: Q. Q2. How can reaction conditions be optimized to improve yield and purity of the chloromethyl-substituted pyrazole intermediate? Optimization involves:

- Temperature control : Lowering the reaction temperature to −10°C during chloromethylation reduces side reactions (e.g., over-chlorination) .

- Stoichiometric adjustments : Using 1.2 equivalents of POCl₃ ensures complete conversion of the methyl group to chloromethyl.

- Post-reaction quenching : Rapid neutralization with ice-cold NaHCO₃ minimizes degradation.

Purity is assessed via HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) and confirmed by ¹H/¹³C NMR (DMSO-d₆, δ 4.8 ppm for CH₂Cl resonance) .

Structural Characterization

Basic: Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR : Identify the ethyl group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 3.8–4.0 ppm for CH₂), chloromethyl (singlet at δ 4.6–4.8 ppm), and pyridine protons (aromatic signals at δ 7.2–8.5 ppm) .

- FT-IR : Confirm C-Cl stretching at ~650–750 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

Advanced: Q. Q4. How can X-ray crystallography resolve ambiguities in regiochemistry or substituent orientation? Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Regiochemistry : Distinguishing between 3- and 5-substituted pyrazoles via bond lengths (e.g., C-Cl bond distance ~1.75–1.80 Å) .

- Torsional angles : Pyridine-pyrazole dihedral angles (typically 15–25°) influence π-π stacking in solid-state structures .

Data collection protocols (e.g., using Mo-Kα radiation, λ = 0.71073 Å) and refinement software (e.g., SHELXL) are essential for accuracy .

Reactivity and Functionalization

Basic: Q. Q5. What are the key reactivity patterns of the chloromethyl group in this compound? The chloromethyl group undergoes:

- Nucleophilic substitution : Reacts with amines (e.g., piperidine) to form secondary amines under mild conditions (rt, DMF) .

- Elimination : Heating in basic media (e.g., KOH/EtOH) may yield vinylpyrazole derivatives .

Advanced: Q. Q6. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to functionalize the pyridine ring?

- Pre-functionalization : Introduce a boronate ester at the pyridine’s 4-position via directed ortho-metalation (LiTMP, B(OiPr)₃) .

- Coupling conditions : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl halides in dioxane/H₂O (3:1) at 80°C for 18 hours .

Monitor by LC-MS for intermediate tracking.

Biological Activity and Mechanism

Basic: Q. Q7. What preliminary assays are recommended to evaluate this compound’s bioactivity?

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .

Advanced: Q. Q8. How can molecular docking studies predict binding modes to biological targets?

- Target selection : Prioritize proteins with pyrazole-binding pockets (e.g., COX-2, CDK2) .

- Docking workflow :

Data Contradiction and Reproducibility

Advanced: Q. Q9. How to address discrepancies in reported biological activity for structurally similar analogs?

- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) across studies .

- Structural validation : Re-examine NMR/X-ray data to confirm regiochemical assignments .

- Dose-response curves : Use Hill slopes to assess cooperative effects or off-target interactions .

Stability and Degradation

Advanced: Q. Q10. What strategies prevent decomposition of the chloromethyl group during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.